(2S)-2-amino-3-(2-bromophenoxy)propanoic acid
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Overview
Description
O-(2-Bromophenyl)-L-serine is an organic compound that features a bromine atom attached to the ortho position of a phenyl ring, which is further connected to the amino acid L-serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Bromophenyl)-L-serine typically involves the bromination of phenylalanine derivatives followed by serine attachment. One common method includes the diazotization of o-bromoaniline, followed by coupling with serine under controlled conditions . Another approach involves the decarboxylation of 3-bromosalicylic acid to yield the desired product .
Industrial Production Methods
Industrial production of O-(2-Bromophenyl)-L-serine may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of acidic catalysts and controlled temperatures is crucial in achieving the desired brominated phenylalanine derivative .
Chemical Reactions Analysis
Types of Reactions
O-(2-Bromophenyl)-L-serine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dehalogenated products.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like sulfuric acid, nitric acid, and halogens are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are employed.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are used.
Major Products
The major products formed from these reactions include substituted phenylalanine derivatives, quinones, and dehalogenated serine compounds .
Scientific Research Applications
O-(2-Bromophenyl)-L-serine has several scientific research applications:
Mechanism of Action
The mechanism of action of O-(2-Bromophenyl)-L-serine involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . The compound may also interact with cellular pathways, affecting signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromophenol: Similar in structure but lacks the serine moiety.
2-Iodophenol: Contains an iodine atom instead of bromine.
2-Bromoacetophenone: Features a ketone group instead of the serine moiety.
Uniqueness
O-(2-Bromophenyl)-L-serine is unique due to the presence of both the brominated phenyl ring and the amino acid serine. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs .
Properties
Molecular Formula |
C9H10BrNO3 |
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Molecular Weight |
260.08 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-bromophenoxy)propanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c10-6-3-1-2-4-8(6)14-5-7(11)9(12)13/h1-4,7H,5,11H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
BYOUDQIBNMKFHL-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)OC[C@@H](C(=O)O)N)Br |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(C(=O)O)N)Br |
Origin of Product |
United States |
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